Psi-taraxasterol acetate
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Overview
Description
The compound Psi-taraxasterol acetate is a complex organic molecule. It belongs to the class of triterpenoids, which are known for their diverse biological activities and structural complexity. This compound is characterized by its multiple chiral centers and a highly substituted picene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Psi-taraxasterol acetate typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Alternatively, it can be synthesized through a series of chemical reactions in a controlled industrial setting, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in various assays for its anti-inflammatory and anticancer activities.
Medicine
In medicine, derivatives of this compound are being explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for new therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its bioactive properties.
Mechanism of Action
The mechanism of action of Psi-taraxasterol acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Arnidenediol: Another triterpenoid with a similar core structure but different functional groups.
Faradiol: A related compound with hydroxyl groups instead of acetate groups.
Uniqueness
Psi-taraxasterol acetate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
4586-65-6 |
---|---|
Molecular Formula |
C32H52O2 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24?,25-,26+,27-,29-,30+,31-,32-/m1/s1 |
InChI Key |
DYTVUYVLJDSMFA-SFCKFDFDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |
SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |
Synonyms |
psi-taraxasterol acetate urs-20-en-3-ol acetate |
Origin of Product |
United States |
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